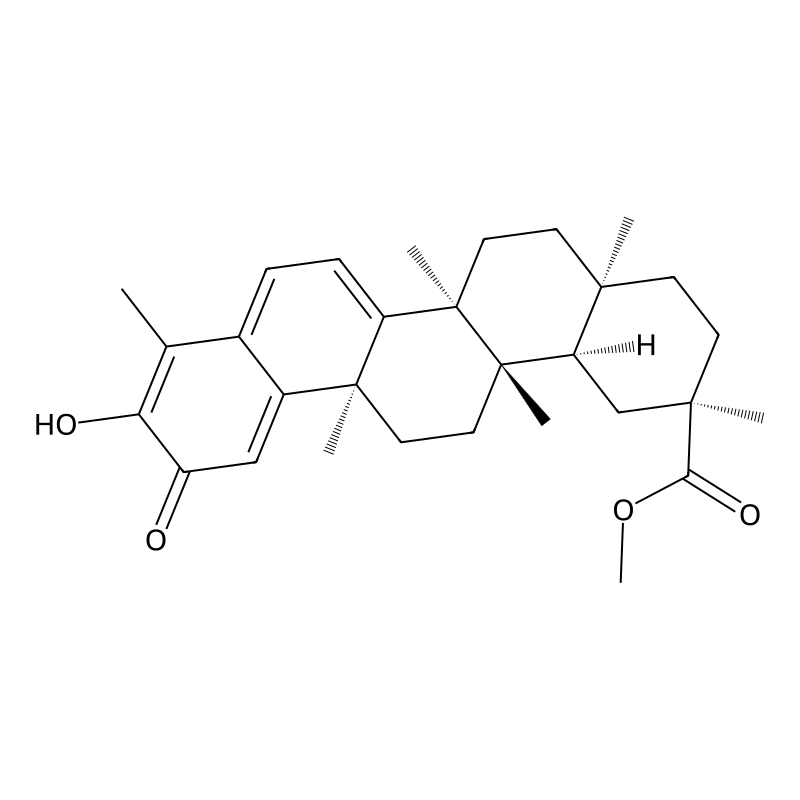

Pristimerin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Immunomodulatory Effects

Pristimerin exhibits potent anti-inflammatory properties. Studies have shown its ability to suppress the production of inflammatory mediators and cytokines, which are signaling molecules involved in the inflammatory response. This suggests its potential therapeutic role in inflammatory diseases like arthritis, psoriasis, and inflammatory bowel disease. Additionally, Pristimerin demonstrates immunomodulatory effects, meaning it can regulate the immune system. This characteristic makes it a potential candidate for treating autoimmune disorders where the immune system attacks healthy tissues [].

Pristimerin is a natural quinone methide triterpenoid primarily extracted from various plant species, including those in the Celastraceae and Portulacaceae families. Its chemical formula is , and it has a molecular weight of approximately 464.646 g/mol. Pristimerin has garnered significant attention due to its potential therapeutic applications, particularly in oncology, owing to its broad-spectrum anti-cancer effects.

- Reactive Oxygen Species Generation: Pristimerin promotes the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and initiate apoptotic pathways .

- Caspase Activation: It activates caspases, particularly caspase-3, which is crucial for executing apoptosis by cleaving poly (ADP-ribose) polymerase (PARP) and other cellular substrates .

- Cell Cycle Arrest: Pristimerin inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase by upregulating tumor suppressor proteins like p53, p21, and p27 .

Pristimerin exhibits a range of biological activities:

- Anti-Cancer Properties: It has been shown to inhibit proliferation, migration, and invasion of various cancer cell lines, including lung cancer (NCI-H1299), breast cancer (MDA-MB-231), and colorectal cancer cells .

- Induction of Apoptosis: The compound induces apoptosis through both intrinsic and extrinsic pathways, involving mitochondrial dysfunction and activation of death receptors .

- Autophagy Modulation: Pristimerin also triggers autophagy, which can either promote cell survival or lead to cell death depending on the context .

Pristimerin can be synthesized through various methods:

- Natural Extraction: It is primarily isolated from plant sources such as Tripterygium wilfordii and Celastrus orbiculatus using solvent extraction techniques.

- Chemical Synthesis: Synthetic routes have been developed to produce pristimerin in the laboratory, often involving multi-step organic reactions that construct its complex triterpenoid structure.

Pristimerin's applications are predominantly in the field of medicine:

- Cancer Treatment: Due to its potent anti-cancer properties, it is being explored as a potential therapeutic agent for various malignancies.

- Anti-inflammatory and Antioxidant Effects: Beyond oncology, pristimerin exhibits anti-inflammatory properties and may be beneficial in treating conditions associated with oxidative stress .

Research has indicated that pristimerin interacts with several molecular targets:

- Nuclear Factor Kappa B Pathway: It inhibits the activation of this pathway, which is often dysregulated in cancer .

- Mitogen-Activated Protein Kinase Pathways: Pristimerin influences pathways such as c-Jun N-terminal kinase (JNK) and p38 MAPK, contributing to its apoptotic effects .

- MicroRNA Modulation: Pristimerin may affect microRNA expression profiles, further influencing gene regulation related to apoptosis and cell cycle progression .

Several compounds share structural similarities with pristimerin but exhibit distinct biological activities. Here are some notable examples:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Celastrol | Triterpenoid | Anti-inflammatory, anti-cancer | Stronger anti-inflammatory effects |

| Betulin | Triterpenoid | Antioxidant, anti-cancer | Lower toxicity profile |

| Oleanolic Acid | Triterpenoid | Hepatoprotective, anti-cancer | Commonly found in olive oil |

Pristimerin stands out due to its potent induction of apoptosis through multiple pathways and its ability to modulate various signaling cascades effectively.

Total Synthesis Strategies for Pristimerin Analogues

Total synthesis of pristimerin and related celastroid natural products has emerged as a significant challenge in synthetic organic chemistry due to the complex pentacyclic framework and unique quinone-methide functionality. The first successful total synthesis of celastrol, the parent compound of pristimerin, was achieved in 2015 by Camelio, Johnson, and Siegel, establishing a foundational platform for accessing celastroid natural products [1] [2].

The breakthrough synthesis employed a non-biomimetic approach starting from 2,3-dimethylbutadiene. The key strategic step involved a ferric chloride-mediated polyene cyclization of a triene precursor generated in 12 steps. This cyclization demonstrated remarkable stereoselectivity, with the engagement of a tetrasubstituted olefin forming adjacent all-carbon quaternary centers stereospecifically [2]. The ferric chloride cyclization represents a departure from traditional biomimetic approaches and has proven instrumental in constructing the generic celastroid pentacyclic core.

Subsequent efforts to synthesize pristimerin analogues have focused on late-stage diversification strategies. The conversion of celastrol to pristimerin requires methylation of the carboxylic acid functionality at the C-20 position. Various methylation protocols have been investigated, including treatment with diazomethane and methyl iodide under basic conditions [3]. However, these transformations have proven challenging due to the sensitive quinone-methide system and the potential for undesired side reactions.

Alternative synthetic approaches have explored different cyclization methodologies. Radical cascade sequences have shown promise for constructing complex polycyclic frameworks related to pristimerin. These approaches utilize carefully orchestrated sequences of radical cyclizations to rapidly build molecular complexity while establishing multiple stereocenters [4]. The use of samarium diiodide-mediated reductive cyclizations has been particularly successful in related triterpenoid syntheses, offering mild conditions compatible with sensitive functional groups.

The synthesis of pristimerin trimeric derivatives has been attempted through multi-step synthetic routes involving click chemistry approaches. Initial efforts focused on preparing 2-(2-(2-azidoetoxy)ethoxy)ethan-1-ol through nucleophilic substitution reactions, followed by subsequent coupling with pristimerin via transesterification [5] [6]. However, these attempts have been hampered by the remarkable resistance of the C-29 carbon in pristimerin to transesterification reactions, indicating the inherent stability of the methyl ester functionality.

Scaffold Hopping Techniques for Derivative Development

Scaffold hopping has emerged as a powerful strategy for developing pristimerin derivatives with enhanced biological properties and improved pharmacological profiles. This approach involves systematic replacement of the core scaffold or key structural elements while maintaining the essential pharmacophoric features responsible for biological activity [7] [8].

The most successful scaffold hopping approach has involved the incorporation of privileged heterocyclic substructures into the pristimerin framework. Two primary strategies have been employed: phenyloxazole incorporation and quinoxaline integration. The quinoxaline-containing derivatives have demonstrated particularly promising results, with compound 21o showing 1.5-fold enhanced cytotoxic potency compared to pristimerin against MCF-7 breast cancer cells [7] [9].

The synthetic approach for quinoxaline derivatives involves several key transformations. The initial step typically requires preparation of the quinoxaline core through condensation reactions between 1,2-diaminobenzene derivatives and α-dicarbonyl compounds. The resulting quinoxaline scaffold is then coupled to the pristimerin framework through various linking strategies, including amide bond formation, ether linkages, and direct carbon-carbon bond formation [8].

Phenyloxazole-containing derivatives represent another successful scaffold hopping approach. These compounds are synthesized through cyclization reactions involving pristimerin-derived precursors and appropriate oxazole-forming reagents. The oxazole ring system provides additional hydrogen bonding capacity and conformational constraints that can enhance target selectivity [7].

The scaffold hopping strategy has also been extended to related celastroid compounds. Celastrol derivatives containing pepper ring, pyrazine, and oxazole substructures have been prepared using similar methodologies. These modifications have yielded compounds with enhanced autophagy-inducing activity against breast cancer cell lines, demonstrating the broad applicability of scaffold hopping approaches in this chemical series [10].

Advanced scaffold hopping techniques have incorporated computer-aided drug design principles to guide structural modifications. Molecular docking studies and pharmacophore modeling have been employed to identify optimal substitution patterns and linking strategies. These computational approaches have helped prioritize synthetic targets and improve the success rate of derivative preparation [11].

The glucose conjugation approach represents a unique scaffold hopping strategy aimed at improving drug delivery properties. This method involves coupling pristimerin to glucose moieties through click chemistry reactions, potentially enhancing cellular uptake and target selectivity. The glucose-pristimerin conjugates maintain anticancer activity while offering improved water solubility and reduced systemic toxicity [12] [13].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have provided crucial insights into the molecular features required for pristimerin's biological activity and have guided rational drug design efforts. These investigations have identified key structural elements responsible for cytotoxic potency, selectivity, and mechanism of action [14] [15].

The quinone-methide moiety has been established as a critical pharmacophore for cytotoxic activity. Studies using N-acetylcysteine as a nucleophilic scavenger demonstrated significant reduction in cytotoxicity, confirming the importance of the electrophilic quinone system for biological activity [15]. The α,β-unsaturated carbonyl groups in rings A and B are essential for the observed cytotoxic effects, with modifications to these regions typically resulting in dramatic loss of activity.

Systematic evaluation of pristimerin derivatives has revealed distinct structure-activity patterns across different cancer cell lines. In breast cancer models, the most potent compounds demonstrate IC₅₀ values in the low micromolar range, with pristimerin itself showing IC₅₀ values of 2.0-3.0 μM against MCF-7 cells [7] [16]. The incorporation of quinoxaline substructures has consistently improved potency, with compound 21o achieving an IC₅₀ of 2.0 μM and demonstrating 25.7-fold selectivity improvement against normal MCF-10A cells [7].

The comparison of cytotoxic activities across multiple cancer cell lines has revealed cell-type-specific activity patterns. Myeloma cells demonstrate exceptional sensitivity to pristimerin, with IC₅₀ values as low as 0.2 μM, significantly more potent than standard chemotherapeutic agents [17]. In contrast, lung cancer cell lines such as H1299 show moderate sensitivity with IC₅₀ values around 2.2 μM [16].

Structure-activity relationship analysis has identified the C-29 methyl ester as a particularly stable functional group that resists modification. Multiple attempts at transesterification and hydrolysis have failed, indicating strong electronic and steric protection of this position [5] [6]. This resistance to modification has important implications for prodrug design and metabolic stability.

The pentacyclic triterpenoid scaffold provides the essential three-dimensional framework for target recognition and binding. Modifications to the core ring system typically result in loss of activity, suggesting that the rigid polycyclic structure is required for optimal target engagement. However, substitutions at peripheral positions, particularly at the quinone-methide moiety, can be tolerated and may enhance selectivity [14].

Mechanism-based structure-activity relationships have revealed distinct activity profiles for different derivative classes. Quinoxaline-containing compounds preferentially activate reactive oxygen species and Jun N-terminal kinase signaling pathways, leading to autophagy-mediated cell death [7] [8]. In contrast, the parent pristimerin demonstrates broader mechanistic diversity, affecting multiple signaling cascades including nuclear factor kappa B, phosphatidylinositol 3-kinase/protein kinase B, and mitogen-activated protein kinase pathways [18] [19].

The selectivity profiles of pristimerin derivatives have been extensively characterized through comparative studies using normal and cancerous cell lines. The most selective compounds demonstrate therapeutic indices exceeding 20-fold, indicating significant separation between efficacious and toxic concentrations [7]. These selectivity improvements are particularly important for reducing off-target effects and improving therapeutic windows.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Dong C, Xu C, Liu H, Xu S, Gao Y, Peng J. Absorption and metabolism characteristics of pristimerin as determined by a sensitive and reliable LC-MS/MS method. Fitoterapia. 2015 Oct;106:62-7. doi: 10.1016/j.fitote.2015.08.006. Epub 2015 Aug 21. PubMed PMID: 26299424.

3: Huang S, He P, Peng X, Li J, Xu D, Tang Y. Pristimerin Inhibits Prostate Cancer Bone Metastasis by Targeting PC-3 Stem Cell Characteristics and VEGF-Induced Vasculogenesis of BM-EPCs. Cell Physiol Biochem. 2015;37(1):253-68. doi: 10.1159/000430350. Epub 2015 Aug 20. PubMed PMID: 26302893.

4: Zuo J, Guo Y, Peng X, Tang Y, Zhang X, He P, Li S, Wa Q, Li J, Huang S, Xu D. Inhibitory action of pristimerin on hypoxia mediated metastasis involves stem cell characteristics and EMT in PC-3 prostate cancer cells. Oncol Rep. 2015 Mar;33(3):1388-94. doi: 10.3892/or.2015.3708. Epub 2015 Jan 7. PubMed PMID: 25571882.

5: Mejia-Manzano LA, Barba-Dávila BA, Gutierrez-Uribe JA, Escalante-Vázquez EJ, Serna-Saldivar SO. Extraction and Isolation of Antineoplastic Pristimerin from Mortonia greggii (Celastraceae). Nat Prod Commun. 2015 Nov;10(11):1923-8. PubMed PMID: 26749828.

6: Hui B, Yao X, Zhou Q, Wu Z, Sheng P, Zhang L. Pristimerin, a natural anti-tumor triterpenoid, inhibits LPS-induced TNF-α and IL-8 production through down-regulation of ROS-related classical NF-κB pathway in THP-1 cells. Int Immunopharmacol. 2014 Aug;21(2):501-8. doi: 10.1016/j.intimp.2014.06.010. Epub 2014 Jun 20. PubMed PMID: 24957686.

7: Wang LN, Wang Y, Lu Y, Yin ZF, Zhang YH, Aslanidi GV, Srivastava A, Ling CQ, Ling C. Pristimerin enhances recombinant adeno-associated virus vector-mediated transgene expression in human cell lines in vitro and murine hepatocytes in vivo. J Integr Med. 2014 Jan;12(1):20-34. doi: 10.1016/S2095-4964(14)60003-0. PubMed PMID: 24461592.

8: Zhao H, Wang C, Lu B, Zhou Z, Jin Y, Wang Z, Zheng L, Liu K, Luo T, Zhu D, Chi G, Luo Y, Ge P. Pristimerin triggers AIF-dependent programmed necrosis in glioma cells via activation of JNK. Cancer Lett. 2016 Apr 28;374(1):136-148. doi: 10.1016/j.canlet.2016.01.055. Epub 2016 Feb 17. PubMed PMID: 26854718.

9: Yousef BA, Guerram M, Hassan HM, Hamdi AM, Zhang LY, Jiang ZZ. Pristimerin demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins. Oncol Rep. 2016 Feb;35(2):1091-100. doi: 10.3892/or.2015.4457. Epub 2015 Nov 26. PubMed PMID: 26718323.

10: Yousef BA, Hassan HM, Guerram M, Hamdi AM, Wang B, Zhang LY, Jiang ZZ. Pristimerin inhibits proliferation, migration and invasion, and induces apoptosis in HCT-116 colorectal cancer cells. Biomed Pharmacother. 2016 Apr;79:112-9. doi: 10.1016/j.biopha.2016.02.003. Epub 2016 Feb 18. PubMed PMID: 27044819.

11: Gao X, Zhang Y, Wang Y, Zhang Y, Wang Y, Liu S, Gao X. Influence of verapamil on pharmacokinetics of pristimerin in rats. Biomed Chromatogr. 2016 Jun;30(6):802-9. doi: 10.1002/bmc.3611. Epub 2015 Oct 20. PubMed PMID: 26347996.

12: Guo Y, Zhang W, Yan YY, Ma CG, Wang X, Wang C, Zhao JL. Triterpenoid pristimerin induced HepG2 cells apoptosis through ROS-mediated mitochondrial dysfunction. J BUON. 2013 Apr-Jun;18(2):477-85. PubMed PMID: 23818365.

13: Lee SO, Kim JS, Lee MS, Lee HJ. Anti-cancer effect of pristimerin by inhibition of HIF-1α involves the SPHK-1 pathway in hypoxic prostate cancer cells. BMC Cancer. 2016 Aug 31;16:701. doi: 10.1186/s12885-016-2730-2. PubMed PMID: 27581969; PubMed Central PMCID: PMC5007821.

14: Kim HJ, Park GM, Kim JK. Anti-inflammatory effect of pristimerin on lipopolysaccharide-induced inflammatory responses in murine macrophages. Arch Pharm Res. 2013 Apr;36(4):495-500. doi: 10.1007/s12272-013-0054-1. Epub 2013 Feb 23. PubMed PMID: 23435916.

15: Tong L, Nanjundaiah SM, Venkatesha SH, Astry B, Yu H, Moudgil KD. Pristimerin, a naturally occurring triterpenoid, protects against autoimmune arthritis by modulating the cellular and soluble immune mediators of inflammation and tissue damage. Clin Immunol. 2014 Dec;155(2):220-30. doi: 10.1016/j.clim.2014.09.014. Epub 2014 Oct 13. PubMed PMID: 25308129.

16: Mu XM, Shi W, Sun LX, Li H, Wang YR, Jiang ZZ, Zhang LY. Pristimerin inhibits breast cancer cell migration by up- regulating regulator of G protein signaling 4 expression. Asian Pac J Cancer Prev. 2012;13(4):1097-104. PubMed PMID: 22799288.

17: Jin Y, Wang Y, Zhao D, Ma S, Lu J, Shuang G. Pristimerin attenuates ovalbumin-induced allergic airway inflammation in mice. Immunopharmacol Immunotoxicol. 2016 Jun;38(3):221-7. doi: 10.3109/08923973.2016.1168435. Epub 2016 Apr 21. PubMed PMID: 27098091.

18: Mu X, Shi W, Sun L, Li H, Jiang Z, Zhang L. Pristimerin, a triterpenoid, inhibits tumor angiogenesis by targeting VEGFR2 activation. Molecules. 2012 Jun 5;17(6):6854-68. doi: 10.3390/molecules17066854. PubMed PMID: 22669041.

19: Xie G, Yu X, Liang H, Chen J, Tang X, Wu S, Liao C. Pristimerin overcomes adriamycin resistance in breast cancer cells through suppressing Akt signaling. Oncol Lett. 2016 May;11(5):3111-3116. Epub 2016 Mar 16. PubMed PMID: 27123073; PubMed Central PMCID: PMC4840996.

20: Lee JS, Yoon IS, Lee MS, Cha EY, Thuong PT, Diep TT, Kim JR. Anticancer activity of pristimerin in epidermal growth factor receptor 2-positive SKBR3 human breast cancer cells. Biol Pharm Bull. 2013;36(2):316-25. PubMed PMID: 23370361.